chemical properties of L-Serine tert-butyl ester hydrochloride
chemical properties of L-Serine tert-butyl ester hydrochloride
An In-Depth Technical Guide to the Chemical Properties of L-Serine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine tert-butyl ester hydrochloride is a pivotal derivative of the amino acid L-serine, engineered for enhanced utility in complex organic synthesis. By temporarily masking the carboxylic acid moiety, the tert-butyl ester group facilitates a multitude of chemical transformations on other parts of the molecule, particularly in the precise and sequential construction of peptides. This guide offers a comprehensive exploration of its core chemical properties, reactivity, and analytical characterization. It provides field-proven insights and detailed experimental protocols essential for its effective application in research and pharmaceutical development, grounding all claims in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of Carboxyl Protection
In the intricate field of drug development and peptide synthesis, controlling the reactivity of multifunctional molecules is paramount. L-serine, with its primary amine, carboxylic acid, and side-chain hydroxyl group, presents a classic challenge. Unwanted side reactions can lead to low yields, complex purification procedures, and compromised biological activity. The strategy of using protecting groups is the cornerstone of modern synthetic chemistry, allowing chemists to selectively block and unmask functional groups with precision.
L-Serine tert-butyl ester hydrochloride serves as a crucial building block where the carboxylic acid is protected as a tert-butyl ester.[1] This specific protection scheme is valued for its stability across a range of reaction conditions, yet it allows for facile removal under specific acidic environments.[2][3] This guide delves into the chemical principles that make this compound an indispensable tool for chemists, particularly in the synthesis of complex biomolecules and therapeutic agents.[1][4]
Physicochemical and Structural Properties
The hydrochloride salt form of L-Serine tert-butyl ester enhances its stability and can improve solubility in certain systems, making it a convenient solid for handling and storage.[1][5] Its physical and chemical attributes are fundamental to its application in synthetic workflows.
Data Summary
A consolidation of its key properties is presented below for easy reference.
| Property | Value | References |
| Chemical Name | L-Serine tert-butyl ester hydrochloride | [6] |
| Synonyms | L-Ser-OtBu·HCl, L-β-Hydroxyalanine tert-butyl ester hydrochloride | [1][6] |
| CAS Number | 106402-41-9 | [1][6] |
| Molecular Formula | C₇H₁₅NO₃·HCl | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][7] |
| Melting Point | 170 - 177 °C (338 - 350.6 °F) | [7] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store at ≤ -15 °C, often under desiccated conditions | [1] |
Structural Elucidation
The core structure consists of the L-serine backbone with its α-amino group protonated (as a hydrochloride salt) and its carboxylic acid group esterified with a tert-butyl group. The side-chain hydroxyl group remains unprotected.
Caption: Structure of L-Serine tert-butyl ester hydrochloride.
Spectroscopic and Analytical Characterization
Authenticating the structure and assessing the purity of L-Serine tert-butyl ester hydrochloride is critical. Standard spectroscopic methods are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. Other signals will correspond to the protons on the α- and β-carbons and the hydroxyl group.
-
¹³C NMR : The carbon spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, in addition to the signals for the carbonyl carbon and the α- and β-carbons of the serine backbone.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, and the O-H stretch of the hydroxyl group.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound, often achieving ≥99% for commercial-grade material.[8]
Reactivity and Chemical Behavior
The utility of L-Serine tert-butyl ester hydrochloride is defined by its reactivity profile—specifically, the stability of the tert-butyl ester under certain conditions and its selective removal under others.
Stability
The tert-butyl ester is generally stable under neutral and basic conditions, making it compatible with a wide range of synthetic transformations, including Fmoc-based peptide synthesis where piperidine is used for deprotection.[2] However, some sources note that the compound can be sensitive to moisture and light, recommending refrigerated and desiccated storage.[9][10]
Key Reaction: Acid-Catalyzed Deprotection
The primary chemical transformation for this compound is the cleavage of the tert-butyl ester to regenerate the carboxylic acid. This reaction is efficiently catalyzed by strong acids, such as trifluoroacetic acid (TFA).
Mechanism of Deprotection: The reaction proceeds via a mechanism that leverages the formation of the highly stable tert-butyl carbocation.
-
Protonation : The carbonyl oxygen of the ester is protonated by the strong acid, making the carbonyl carbon more electrophilic.
-
Cleavage : The C-O bond of the ester cleaves, releasing the free carboxylic acid and the tertiary carbocation.
-
Cation Quenching : The tert-butyl cation is highly reactive and can be "quenched" by a nucleophile or eliminated to form isobutylene. In peptide synthesis, scavengers like triisopropylsilane (TIS) or water are added to the cleavage cocktail to trap these cations and prevent them from reacting with sensitive amino acid residues (e.g., tryptophan or cysteine).[2]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Applications in Peptide Synthesis
L-Serine tert-butyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis.[1] By protecting the C-terminus, the free N-terminus can participate in a coupling reaction with the activated C-terminus of another protected amino acid. Following the coupling, the tert-butyl group can be removed to allow for further chain elongation. This strategic protection prevents the amino acid from polymerizing with itself and allows for the controlled, stepwise assembly of a defined peptide sequence.[11][12]
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][14]
Protocol 1: Deprotection of L-Serine tert-butyl ester hydrochloride
This protocol describes the removal of the tert-butyl ester using trifluoroacetic acid (TFA) to yield L-Serine.
Materials:
-
L-Serine tert-butyl ester hydrochloride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
Methodology:
-
Dissolution : Dissolve L-Serine tert-butyl ester hydrochloride in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Acid Addition : Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. The final concentration is often a 1:1 mixture of DCM and TFA.[2]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Solvent Removal : Remove the DCM and TFA under reduced pressure using a rotary evaporator. The resulting residue will be crude L-Serine as its TFA salt.
-
Precipitation : Add a sufficient volume of cold diethyl ether to the residue to precipitate the product as a solid.
-
Isolation : Collect the solid product by filtration or by centrifugation followed by decantation of the ether.
-
Washing : Wash the solid with additional portions of cold diethyl ether to remove residual TFA and other soluble impurities.
-
Drying : Dry the final product, L-Serine, under high vacuum.
Caption: Experimental workflow for the deprotection of L-Serine tert-butyl ester.
Safety and Handling
While L-Serine tert-butyl ester hydrochloride is not classified as a hazardous substance under OSHA 2024 regulations, standard laboratory safety practices are essential.[7]
-
Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7][13]
-
Handling : Avoid creating dust. Use in a well-ventilated area or a fume hood. Keep away from heat and sources of ignition.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (≤ -15 °C) is recommended.[1] The compound may be moisture and light sensitive.[9]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[7][9]
-
First Aid : In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, flush with plenty of water for at least 15 minutes.[9] If inhaled or ingested, seek medical attention.[9][13]
Conclusion
L-Serine tert-butyl ester hydrochloride is a strategically designed amino acid derivative that offers robust protection of the carboxylic acid functional group. Its chemical properties—namely its stability to a range of reagents and its clean, efficient deprotection under acidic conditions—make it a highly valuable tool in synthetic organic chemistry. For researchers in drug discovery and peptide synthesis, a thorough understanding of its reactivity, handling, and analytical profile is fundamental to leveraging its full potential in the creation of novel and complex molecules.
References
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The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem. 2
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CAS 51537-21-4: O-tert-butyl-L-serine tert-butyl ester hydrochloride. CymitQuimica. 5
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L -serine tert-butyl ester = 98.0 AT 51537-21-4. Sigma-Aldrich.
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O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5. ChemicalBook.
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The Role of O-tert-Butyl-L-serine in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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L-Serine tert-butyl ester hydrochloride. Chem-Impex.
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Safety Data Sheet. Chem-Impex.
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Material Safety Data Sheet. Cellseco.
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O-tert-Butyl-L-serine methyl ester hydrochloride(17114-97-5) 1H NMR spectrum. ChemicalBook.
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SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-butyl ester hydrochloride. Fisher Scientific.
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Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Patsnap Eureka.
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L-Serine tert-butyl ester hydrochloride | CAS 106402-41-9. Santa Cruz Biotechnology.
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SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride. Tokyo Chemical Industry.
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bmse000867 L-Serine at BMRB. Biological Magnetic Resonance Bank.
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Fmoc-L-serine tert-butyl ester. Chem-Impex.
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Boc-L-serine tert-butyl ester. Chem-Impex.
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Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.
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O-tert-Butyl-L-serine, 98%. Thermo Fisher Scientific.
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Supporting Information: Synthesis of O-benzyl-L-serine. Polymer Chemistry.
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O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride | 51537-21-4. TCI Chemicals.
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Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
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Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
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Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health.
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L-serine, methyl ester, hydrochloride. NIST WebBook.
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L-Serine-N-Fmoc, O-tert-butyl ether (1-¹³C, 99%). Cambridge Isotope Laboratories, Inc..
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L-Serine tert-butyl ester hydrochloride | 106402-41-9. Sigma-Aldrich.
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